molecular formula C12H8N4O B6341810 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1035818-92-8

3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B6341810
CAS No.: 1035818-92-8
M. Wt: 224.22 g/mol
InChI Key: LQNHVJUOHXRZDM-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS 1035818-92-8) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the design and synthesis of targeted cancer therapeutics. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold , a rigid, planar heterocyclic system known for its versatile biological activity. The core structure is recognized for its potent protein kinase inhibitor (PKI) activity , playing a critical role in disrupting signaling pathways essential for cancer cell proliferation and survival. The molecule's specific structure includes a pyridin-2-yl group at the 3-position and a reactive aldehyde functional group at the 6-position. This aldehyde group is a crucial synthetic handle, allowing researchers to efficiently introduce diverse structural diversity through condensation and coupling reactions. This makes the compound an invaluable intermediate for creating libraries of derivatives for structure-activity relationship (SAR) studies. Researchers utilize this scaffold to develop inhibitors against key kinases implicated in various cancers, such as EGFR, B-Raf, MEK, and CDKs . With a molecular formula of C12H8N4O and a molecular weight of 224.22 g/mol, this compound is supplied with a high level of purity. It is intended for use in industrial or scientific research applications only. This product is not for medicinal, diagnostic, or human use.

Properties

IUPAC Name

3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-8-9-5-14-12-10(6-15-16(12)7-9)11-3-1-2-4-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNHVJUOHXRZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C3N=CC(=CN3N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides concise access to the desired compound with high yields.

Industrial Production Methods

While specific industrial production methods for 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety at position 6 is a key site for nucleophilic additions and redox reactions.

Oxidation

The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) .

  • Product : 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

  • Conditions : 60–80°C, 4–6 hours .

Reduction

Reduction of the aldehyde to a primary alcohol is achieved using mild reducing agents:

  • Reagents : Sodium borohydride (NaBH₄) in methanol .

  • Product : 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-methanol.

  • Yield : ~85% (reported for analogous pyrazolo[1,5-a]pyrimidine derivatives) .

Nucleophilic Addition

The aldehyde reacts with hydroxylamine to form oximes:

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Product : 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime.

  • Conditions : Reflux, 2 hours; yield >90%.

Electrophilic Substitution on the Pyridine Ring

The pyridine moiety undergoes electrophilic substitution at position 4 due to electron-deficient aromaticity.

Nitration

  • Reagents : HNO₃/H₂SO₄ at 0–5°C .

  • Product : 3-(Pyridin-4-nitro-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

  • Yield : ~60% (based on analogous pyridine nitration) .

Halogenation

Bromination occurs selectively under controlled conditions:

  • Reagents : Br₂ in acetic acid .

  • Product : 3-(Pyridin-4-bromo-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

  • Conditions : Room temperature, 1 hour; yield ~75% .

Cyclocondensation Reactions

The core pyrazolo[1,5-a]pyrimidine structure participates in cyclization with bifunctional nucleophiles.

Reaction Reagents Product Yield Ref.
With 1,2-diaminobenzeneEthanol, reflux, 6 hoursBenzo imidazo[1,2-a]pyrimidine derivative68%
With cyanothioacetamideK₂CO₃, DMF, 80°C, 3 hours Triazolo[1,5-a]pyrimidine derivative72%
With 2-cyanoacetohydrazideAcetic acid, microwave, 20 minutesPyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine81%

Cross-Coupling Reactions

The pyridine and pyrimidine rings enable palladium-catalyzed coupling:

Suzuki–Miyaura Coupling

  • Substrate : Brominated derivative (from halogenation above).

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O .

  • Product : 3-(Pyridin-4-aryl-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

  • Yield : 50–80% (depending on substituent) .

Functionalization at the Pyrazolo[1,5-a]pyrimidine Core

Substituents at positions 5 and 7 influence reactivity:

Chlorination

  • Reagents : PCl₅ or POCl₃ .

  • Product : 5,7-Dichloro derivatives (used as intermediates for nucleophilic substitution) .

  • Conditions : 110°C, 4 hours; yield ~70% .

Morpholine Substitution

  • Reagents : Morpholine, K₂CO₃, DMF .

  • Product : 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.

  • Yield : 94% .

Photophysical and Stability Studies

Environmental factors impact reaction outcomes:

Factor Effect Optimal Conditions

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves cyclization reactions, often using pyridine N-imines and alkynyl derivatives. The compound exhibits significant biological activity by targeting Cyclin-Dependent Kinase 2 (CDK2) , inhibiting its activity, which is crucial for the cell cycle progression from G1 to S phase. This inhibition can lead to reduced cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde has potential as an anticancer agent due to its ability to inhibit CDK2. Studies have shown that it results in significant growth inhibition in various cancer cell lines .
  • Development of Bioactive Molecules : The compound serves as a versatile building block for synthesizing other biologically active molecules, making it valuable in drug discovery and development .
  • Targeting Other Kinases : Beyond CDK2, there is emerging evidence suggesting that derivatives of this compound may also interact with other kinases involved in cancer pathways, expanding its potential therapeutic applications .

Organic Synthesis

3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is utilized as an intermediate in the synthesis of complex organic compounds. Its functional groups allow for various chemical transformations, including oxidation to carboxylic acids and reduction to alcohols .

Case Study 1: Anticancer Activity Assessment

A study published in the Chemical & Pharmaceutical Bulletin evaluated the efficacy of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde against several cancer cell lines. The compound demonstrated IC50 values in the low micromolar range for MCF-7 and HCT-116 cells, indicating potent anticancer activity. The mechanism was attributed to CDK2 inhibition leading to cell cycle arrest .

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry study, researchers successfully modified the aldehyde group of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde to produce a series of novel derivatives. These derivatives exhibited varying degrees of biological activity, highlighting the compound's utility as a precursor for developing new therapeutic agents .

Biological Activity

3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyridine ring fused with a pyrazolo[1,5-a]pyrimidine scaffold, which contributes to its biological activity. The molecular formula is C12H8N4OC_{12}H_8N_4O, with a molecular weight of 224.22 g/mol.

Target Enzymes : The primary target of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is Cyclin-Dependent Kinase 2 (CDK2). The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation.

Biochemical Pathways : By inhibiting CDK2, the compound affects the transition from the G1 phase to the S phase of the cell cycle. This inhibition leads to a reduction in cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Anticancer Properties

Research indicates that 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde exhibits potent anticancer activity. For instance:

  • Inhibition of Cancer Cell Lines : The compound has shown significant antiproliferative effects against several cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell growth .
Cell Line IC50 (µM)
MCF-70.5
HCT-1160.3

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • FLT3-ITD Inhibition : In studies focused on acute myeloid leukemia (AML), derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated potent inhibition against FLT3 internal tandem duplications (FLT3-ITD), with IC50 values as low as 0.4 nM .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde:

  • Antiproliferative Activity : A study reported that compounds structurally related to this aldehyde showed remarkable antiproliferative effects on various cancer cell lines, suggesting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Research has explored the SAR of pyrazolo[1,5-a]pyrimidine derivatives, indicating that modifications at specific positions can enhance their inhibitory potency against CDK2 and other targets .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde. However, comprehensive toxicity assessments are necessary to evaluate its safety profile for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name (CAS No.) Substituents Molecular Formula Key Features/Applications Reference
Target Compound 3-(Pyridin-2-yl), 6-carbaldehyde C₁₃H₉N₅O Reactive aldehyde for derivatization
3-(Pyridin-4-yl)-6-carbaldehyde (1035818-93-9) 3-(Pyridin-4-yl), 6-carbaldehyde C₁₃H₉N₅O Pyridine N at position 4; altered solubility/H-bonding
6-(4-Pyrimidinyl)-3-(3-thienyl) (216661-50-6) 3-(Thienyl), 6-(pyrimidinyl) C₁₄H₉N₅S Thienyl enhances lipophilicity; potential agrochemical use
Ethyl 2-amino-3-carboxylate (1260169-02-5) 2-amino, 3-ester C₁₀H₁₁N₅O₂ High structural similarity (0.96); ester improves bioavailability
2-Methyl-6-carboxylic acid (739364-95-5) 2-methyl, 6-carboxylic acid C₉H₇N₃O₂ Carboxylic acid increases solubility in basic media
5-(Ethylsulfonyl)pyridin-2-yl derivatives 5-ethylsulfonyl, pyridin-2-yl Varies Patent-pending pesticidal/insecticidal agents

Physicochemical Properties

  • Reactivity : The aldehyde group in the target compound is more electrophilic than esters (e.g., CAS 1260169-02-5) or carboxylic acids, enabling nucleophilic additions.
  • Solubility : Carboxylic acid derivatives (e.g., CAS 739364-95-5) are more water-soluble under basic conditions compared to the aldehyde.
  • Stability : Aldehydes are prone to oxidation, requiring careful storage, unlike stable esters or sulfonamides.

Practical Considerations

  • Availability : The target compound is discontinued (), limiting its use without custom synthesis.
  • Derivatization Potential: The aldehyde group allows for facile synthesis of hydrazones, imines, or thiosemicarbazones, expanding its utility in drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, and how can purity be validated?

  • Synthesis : A common approach involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization at position 6. For example, Koidan et al. (2024) demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized via condensation reactions under reflux conditions, with yields optimized by controlling solvent polarity and temperature .
  • Purity Validation : Elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and HRMS (ESI: m/z [M + H]⁺ = 254.1042) are critical for confirming molecular composition. Discrepancies in elemental analysis (e.g., observed H: 4.12% vs. calculated 4.38%) may indicate residual solvents, requiring further purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : The pyridin-2-yl group typically shows distinct aromatic signals (δ 7.3–8.5 ppm), while the carbaldehyde proton resonates as a singlet near δ 10 ppm. Coupling patterns in pyrazolo[1,5-a]pyrimidine derivatives help confirm regiochemistry .
  • IR Spectroscopy : A strong carbonyl stretch (~1690 cm⁻¹) confirms the carbaldehyde group, while pyrazole/pyrimidine ring vibrations appear at 1500–1600 cm⁻¹ .

Q. What safety precautions are necessary when handling this compound?

  • Handling : Use PPE (gloves, goggles) due to potential respiratory and skin irritation. Avoid inhalation; work in a fume hood .
  • Storage : Store in a cool, dry place away from oxidizing agents. Stability tests suggest decomposition above 200°C .

Advanced Research Questions

Q. How can the carbaldehyde group be selectively functionalized for downstream applications?

  • Methodology : The aldehyde is susceptible to nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazine to form hydrazones). For example, Abdelhamid (2010) used benzofuran-containing amines to synthesize pyrazolo[1,5-a]pyrimidine hybrids via Schiff base formation .
  • Optimization : Use polar aprotic solvents (DMF, DMSO) and catalytic bases (e.g., K₂CO₃) to enhance reactivity. Monitor reactions via TLC or HPLC to prevent over-functionalization .

Q. How should researchers address contradictions in spectral data during characterization?

  • Case Study : If NMR signals for pyridin-2-yl protons overlap with pyrazole peaks, use 2D NMR (COSY, HSQC) to resolve assignments .
  • Cross-Validation : Compare HRMS data with theoretical values (e.g., m/z 254.1042 vs. 254.1039 observed) to confirm molecular integrity. Small deviations (<0.005 Da) are acceptable with proper calibration .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Crystallization : Slow evaporation from DMF/ethanol mixtures often yields suitable crystals. For example, 7-substituted carboxamides crystallized as pale yellow crystals from DMF with >300°C melting points .
  • Additives : Use seeding or co-crystallization agents (e.g., 4,6-dimethylpyrimidin-2-amine) to stabilize lattice structures .

Q. How does the pyridin-2-yl substituent influence electronic properties compared to other aryl groups?

  • Computational Insights : The pyridin-2-yl group introduces electron-withdrawing effects via its nitrogen, altering the pyrazolo[1,5-a]pyrimidine ring's electron density. This can be quantified via Hammett constants (σ ≈ 0.71 for pyridinyl) .
  • Experimental Data : UV-Vis spectroscopy shows a bathochromic shift (~20 nm) compared to phenyl-substituted analogs, indicating extended conjugation .

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